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Compound of Interest

(2-(4-Bromophenyl)thiazol-4-
Compound Name:
yl)methanol

An In-depth Examination of NMR, IR, and MS Data for a Key Pharmaceutical Intermediate

This technical guide provides a detailed analysis of the spectroscopic data for (2-(4-
Bromophenyl)thiazol-4-yl)methanol, a heterocyclic compound of significant interest in
medicinal chemistry and drug development. The structural elucidation of such molecules is
fundamental to ensuring their purity, confirming their identity, and understanding their chemical
behavior. This document, intended for researchers, scientists, and professionals in drug
development, offers a comprehensive interpretation of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct
experimental spectra for this specific molecule are not widely available in the public domain,
this guide synthesizes expected spectral characteristics based on extensive data from closely
related 2-aryl-4-substituted thiazole derivatives.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of a bromophenyl group at the 2-position and a methanol substituent
at the 4-position of the thiazole ring gives rise to a distinct spectroscopic fingerprint. The
following sections will deconstruct the expected signals in *H NMR, 3C NMR, IR, and MS,
explaining the underlying principles of chemical shifts, vibrational modes, and fragmentation
patterns that validate the structure of (2-(4-Bromophenyl)thiazol-4-yl)methanol.
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Molecular Diagram

Caption: Molecular structure of (2-(4-Bromophenyl)thiazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the predicted *H and 3C NMR chemical shifts for (2-
(4-Bromophenyl)thiazol-4-yl)methanol, based on analysis of analogous compounds found in
the literature.[1][2]

'H NMR (Proton NMR) Data

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments.
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Notes

Thiazole-H5

~7.2-7.5

Singlet (s)

1H

The exact shift is
influenced by the
substituents on

the thiazole ring.

Bromophenyl-H
(ortho to

thiazole)

~7.8-8.0

Doublet (d)

2H

These protons
are deshielded
by the thiazole

ring.

Bromophenyl-H

(meta to thiazole)

~7.6-7.7

Doublet (d)

2H

These protons
are coupled to
the ortho

protons.

-CH20H

~4.7-49

Singlet (s) or
Doublet (d)

2H

The multiplicity
may vary
depending on the
coupling with the

-OH proton.

-CH20H

Variable (broad
singlet)

Broad Singlet (br

s)

1H

The chemical
shift is
concentration
and solvent

dependent.

Experimental Protocol: tH NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (2-(4-Bromophenyl)thiazol-4-
yl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-ds).

¢ Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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» Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient
number of scans to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

. Predicted Chemical Shift (9,
Carbon Assignment Notes

ppm)

Attached to nitrogen and

Thiazole C2 ~165- 170 sulfur, and the bromophenyl
group.
. Attached to the methanol
Thiazole C4 ~150 - 155
group.
) The only C-H carbon on the
Thiazole C5 ~115-120 ) ]
thiazole ring.
Bromophenyl C (ipso, attached
) ~130 - 135 Quaternary carbon.
to thiazole)
Bromophenyl C (ortho) ~128 - 130 Aromatic CH carbons.
Bromophenyl C (meta) ~132 - 134 Aromatic CH carbons.
Bromophenyl C (para, Carbon bearing the bromine
~125-128
attached to Br) atom.
Aliphatic carbon attached to
-CH20H ~60 - 65

the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at specific frequencies corresponding to the vibrations of
chemical bonds.
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Predicted Frequency

Vibrational Mode Intensity Functional Group
(cm~)

O-H Stretch 3200 - 3600 Broad, Strong Alcohol (-OH)
C-H Stretch )

_ 3000 - 3100 Medium Aryl C-H
(Aromatic)
C-H Stretch (Aliphatic) 2850 - 3000 Medium -CHaz-
C=N Stretch ) )

) 1600 - 1650 Medium Imine

(Thiazole)
C=C Stretch ) )

) 1450 - 1600 Medium to Strong Phenyl Ring
(Aromatic)
C-O Stretch 1000 - 1260 Strong Alcohol C-O
C-Br Stretch 500 - 600 Medium to Strong Aryl Bromide

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use
an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Collect the spectrum over the range of 4000-400 cm™1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure.
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lon Predicted m/z Notes

Molecular ion peak, showing
the characteristic isotopic

[M]*+ 270/272 pattern for one bromine atom
(*°Br and 81Br in approximately
1:1 ratio).

Loss of a water molecule from
[M-H20]* 252/254
the alcohol.

Loss of the hydroxymethyl
[M-CH20H]* 239/241 _
radical.

Fragmentation of the side
[CoHsBrNSJ* 238/240 hai
chain.

Fragmentation Pathway Diagram

- H20

[C10HeBrNS]*"
m/z = 252/254

[C10HsBrNOS|*"
m/z = 270/272

[CoHsBrNS]*+
m/z = 239/241

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation of the titte compound.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or after separation by liquid chromatography (LC-MS).

« lonization: Use a suitable ionization technique, such as Electrospray lonization (ESI) or
Electron Impact (El).
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e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

» Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to
confirm the molecular weight and structural features.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework
for the structural confirmation of (2-(4-Bromophenyl)thiazol-4-yl)methanol. The predicted
NMR, IR, and MS data, derived from the established principles of spectroscopy and
comparison with related structures, offer a detailed and self-validating system for the
identification and characterization of this important pharmaceutical building block. Researchers
and drug development professionals can leverage this information to ensure the quality and
integrity of their starting materials and intermediates, which is a critical step in the development
of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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